Guttiferone K is a polyisoprenylated benzophenone compound primarily derived from plants within the Clusiaceae family, particularly from species such as Symphonia globulifera and Garcinia yunnanensis. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. Guttiferone K is classified alongside other guttiferones (designated A through T) based on its structural characteristics and pharmacological potential .
Guttiferone K is predominantly sourced from the bark, leaves, and fruits of various Garcinia species. It belongs to a unique class of natural products known as polyisoprenylated benzophenones. These compounds are characterized by their complex structures and are noted for their significant pharmacological activities. The classification of guttiferones is based on their chemical structure, with Guttiferone K being one of the more studied variants due to its promising therapeutic applications .
The synthesis of Guttiferone K can be achieved through both natural extraction methods and synthetic routes. Natural extraction typically involves solvent extraction techniques from plant materials, while synthetic approaches may include total synthesis or semi-synthesis methods.
Guttiferone K has a molecular weight of 602.8 amu and features a complex structure typical of polyisoprenylated benzophenones. Key structural data include:
The molecular structure contributes significantly to its biological activity, particularly in how it interacts with cellular targets.
Guttiferone K undergoes various chemical reactions that can modify its structure and enhance its biological activity:
The mechanism of action for Guttiferone K primarily involves its effects on cell cycle regulation in cancer cells:
Guttiferone K possesses distinct physical and chemical properties that influence its behavior in biological systems:
These properties are critical for understanding how Guttiferone K can be effectively utilized in therapeutic contexts.
Guttiferone K shows promise in various scientific applications:
Further studies are necessary to elucidate the full scope of its therapeutic potential and safety profile.
Guttiferone K (Gutt K), a polycyclic polyprenylated acylphloroglucinol (PPAP) isolated primarily from Garcinia species, exhibits multifaceted anticancer properties. Its mechanisms span cell cycle modulation, apoptosis induction, autophagy regulation, and chemosensitization, positioning it as a promising candidate for oncotherapeutic development.
Gutt K impedes cell cycle re-entry from quiescence (G₀ phase), a critical mechanism in cancer recurrence. In PTEN-deficient prostate cancer models (LNCaP: PTENnull/p53WT; PC-3: PTENnull/p53mut), serum replenishment triggered rapid c-MYC accumulation, driving G₁/S transition. Gutt K (5–20 μM) suppressed this process by stabilizing FBXW7, the substrate-recognition subunit of the E3 ubiquitin ligase complex responsible for c-MYC degradation. FBXW7 siRNA knockdown abolished Gutt K’s effects, confirming its pivotal role [9].
Dose-dependent cytostatic effects were observed:
Cell cycle profiling (Hoechst 33258/Pyronin Y staining) revealed Gutt K retained 24%–30% more cells in G₀ compared to controls during reactivation. Phospho-Rb (Ser807/811), a marker of quiescence exit, was suppressed for 48 hours in treated cells [9].
Table 1: Growth Inhibition (GI) of Gutt K in Prostate Cancer Cells During Cell Cycle Re-entry
Cell Line | GI₂₅ (μM) | GI₅₀ (μM) | GI₇₅ (μM) |
---|---|---|---|
LNCaP | 5.65 ± 0.82 | 8.70 ± 0.85 | 13.49 ± 0.74 |
PC-3 | 4.20 ± 0.55 | 5.72 ± 0.79 | 7.77 ± 1.16 |
GI values determined via Probit analysis of SYBR Green data at 72 hours [9].
Gutt K activates intrinsic apoptosis through mitochondrial perturbation and caspase cascades. In colorectal cancer HCT116 cells, cleaved caspase-3 and PARP increased dose-dependently (western blotting), coinciding with phosphatidylserine externalization (Annexin V/PI staining). The ROS-JNK axis was critical:
Synergy with oblongifolin C (OC), another PPAP from Garcinia yunnanensis, enhanced apoptosis. Co-treatment (1:1 molar ratio) elevated apoptotic cells by 2.3-fold compared to monotherapy in HCT116 cells [4] [8].
Table 2: Apoptosis Induction in HCT116 Cells Under Gutt K Monotherapy vs. Combination
Treatment | Apoptosis Rate (%) | Caspase-3 Activation (Fold) | ROS Increase (Fold) |
---|---|---|---|
Control | 5.2 ± 0.8 | 1.0 | 1.0 |
Gutt K (5 μM) | 28.4 ± 3.1 | 3.5 | 2.8 |
OC (5 μM) | 22.7 ± 2.6 | 2.9 | 2.2 |
Gutt K + OC (5 μM each) | 65.3 ± 6.9 | 7.2 | 5.6 |
Data at 48 hours; ROS measured by DCFH-DA fluorescence [4] [8].
Gutt K induces autophagosome accumulation but diverts autophagy toward cell death under metabolic stress. In HeLa and HCT116 cells, Gutt K (10 μM) increased LC3-II conversion and p62 degradation (western blot), markers of autophagic flux. However, in nutrient-deprived media (EBSS), this process became cytotoxic:
Mechanistically, Gutt K inhibited Akt/mTOR signaling:
Table 3: Autophagy Markers in HeLa Cells Treated with Gutt K Under Nutrient Stress
Condition | LC3-II/LC3-I Ratio | p62 Level (% Control) | Cell Viability (%) |
---|---|---|---|
Control (Complete) | 1.0 | 100 ± 8 | 100 ± 5 |
Gutt K (Complete) | 3.8 ± 0.4 | 42 ± 6 | 72 ± 4 |
Control (EBSS) | 2.5 ± 0.3 | 55 ± 7 | 65 ± 3 |
Gutt K (EBSS) | 6.2 ± 0.7 | 18 ± 3 | 29 ± 2 |
EBSS = Nutrient-deprived medium; 24-hour treatment [3].
Gutt K potentiates standard chemotherapeutics through multi-targeted actions:
Co-treatment with OC (1:1 ratio) in HCT116 cells yielded synergistic cytotoxicity (CI <1 via Calcusyn):
Gutt K’s efficacy increased 2.2-fold in EBSS vs. complete medium, attributed to concurrent autophagy induction and apoptosis [3] [8].
Molecular modeling revealed Gutt K binds HSPA8 (chaperone protein), disrupting its anti-apoptotic function—a synergy exploitable in HSPA8-overexpressing cancers [1] [5].
Table 4: Synergistic Indices of Gutt K Combinations in Cancer Models
Combination | Cell Line | CI Value | Key Mechanisms |
---|---|---|---|
Gutt K + OC (1:1) | HCT116 | 0.42 | ↑ ROS/JNK; ↑ caspase-3/PARP cleavage |
Gutt K + Nutrient Deprivation | HeLa | 0.68* | Akt/mTOR inhibition; autophagic cell death |
Gutt K + HSPA8 Inhibition | HepG2 | Not quantified | Disruption of protein folding; apoptosis |
CI calculated for cell viability at ED₇₅; EBSS used for nutrient deprivation [3] [4] [8].
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